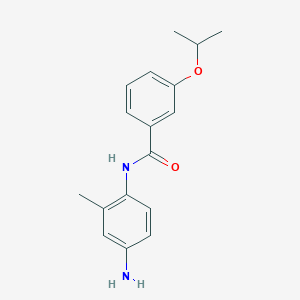

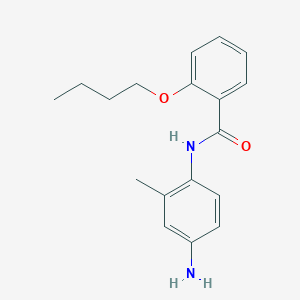

N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide

説明

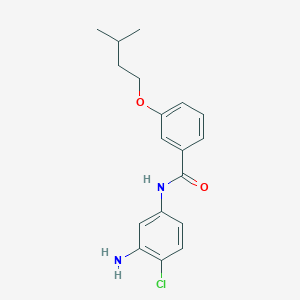

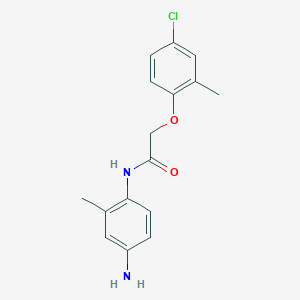

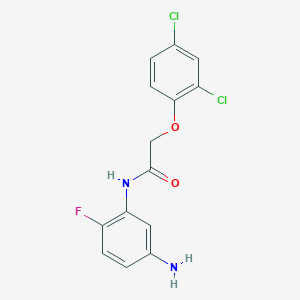

“N-(4-Amino-2-methylphenyl)-4-chlorophthalimide” and “N-(4-Amino-2-methylphenyl)acetamide” are two compounds that have similar structures . They both contain a 4-amino-2-methylphenyl group, similar to the compound you’re interested in .

Synthesis Analysis

While specific synthesis methods for “N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide” were not found, the synthesis of related compounds such as “4-Amino-2-methylphenol” is documented . The synthesis of these related compounds could potentially provide insights into possible synthesis methods for the compound you’re interested in.

Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-methylphenyl)-4-chlorophthalimide” has been analyzed and its molecular formula is C15H11ClN2O2 . Similarly, “N-(4-Amino-2-methylphenyl)acetamide” has a molecular formula of C9H12N2O . These structures could potentially provide insights into the structure of “N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide”.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Amino-2-methylphenyl)acetamide” have been analyzed. It has a molecular weight of 164.21, a density of 1.163g/cm3, a boiling point of 259.9ºC at 760mmHg, and a melting point of 141ºC . These properties could potentially provide insights into the properties of “N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide”.

科学的研究の応用

Biosensing Applications

- High Sensitive Biosensors : N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified carbon paste electrodes, utilizing a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, have been developed for the electrocatalytic determination of glutathione and piroxicam, demonstrating potent and persistent electron mediating behavior (Karimi-Maleh et al., 2014).

Molecular Synthesis and Structure

- Synthesis and Molecular Structure : The compound 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was synthesized, and its molecular structure was characterized, highlighting efficient synthetic methods and detailed molecular analysis (Mao Duo, 2000).

Anticonvulsant Activity

- Anticonvulsant Properties : Some 4-nitro-N-phenylbenzamides, structurally related to N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide, were synthesized and evaluated for anticonvulsant properties, showing efficiency in electroshock-induced seizure tests (Bailleux et al., 1995).

Fluorescence Enhancement

- Fluorescence Enhancement in Derivatives : The introduction of N-phenyl substituents to 4-aminostilbenes, similar to the N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide structure, leads to fluorescence enhancement due to a more planar ground-state geometry and stronger orbital interactions (Yang et al., 2002).

Memory Enhancers

- Potential Memory Enhancers : N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, structurally related to N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide, have been synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

Antiviral Activity

- Antiviral Activity : A study on N-phenylbenzamide derivatives, similar in structure to N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide, demonstrated significant anti-EV 71 activities, making them promising lead compounds for anti-viral drug development (Ji et al., 2013).

Antitumor Properties

- Potential Antitumor Agent : The compound (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, structurally related to N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide, has been identified as a potent kinesin spindle protein inhibitor with potential as an anticancer agent (Theoclitou et al., 2011).

Adsorption and Removal of Heavy Metals

- Removal of Heavy Metals : The study of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide/hydrous zirconium oxide composite, structurally related to N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide, shows its effectiveness in removing Ni(II) from aqueous solutions, highlighting its potential as an adsorbent for heavy metal removal (Rahman & Nasir, 2019).

Safety and Hazards

特性

IUPAC Name |

N-(4-amino-2-methylphenyl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)21-15-6-4-5-13(10-15)17(20)19-16-8-7-14(18)9-12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUBARUJIOYTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)